Lysine-SMCC-DM1 is a significant compound in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). It is derived from the combination of a maytansinoid drug, DM1, with a linker known as N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This compound is primarily recognized for its role in the ADC ado-trastuzumab emtansine (T-DM1), which targets human epidermal growth factor receptor 2 (HER2) overexpressing breast cancer cells. The structure of Lysine-SMCC-DM1 allows it to be released from the ADC within lysosomes, where it exerts its cytotoxic effects by disrupting microtubule function, ultimately leading to cancer cell death .
The chemical behavior of Lysine-SMCC-DM1 involves several key reactions:
Lysine-SMCC-DM1 exhibits potent biological activity as a cytotoxic agent. Its mechanism of action primarily involves:
The efficacy of this compound has been linked to its ability to overcome some resistance mechanisms associated with traditional chemotherapy.
The synthesis of Lysine-SMCC-DM1 involves several steps:
Lysine-SMCC-DM1 is primarily used in:
Studies have shown that Lysine-SMCC-DM1 interacts with various cellular components:
Several compounds are similar to Lysine-SMCC-DM1 in terms of their structure and function within ADCs. Here are some notable examples:
Compound Name | Linker Type | Mechanism of Action | Unique Features |
---|---|---|---|
Ado-trastuzumab emtansine (T-DM1) | N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Microtubule inhibition | Contains trastuzumab targeting HER2 |
Monomethyl auristatin E (MMAE) | Non-cleavable linker | Microtubule disruption | Higher lipophilicity; bystander effect |
Sar3419 | Disulfide-based linker | Microtubule inhibition | Different linker chemistry affects stability |
Inotuzumab ozogamicin | Hydrazone linker | DNA damage induction | Used primarily for hematological malignancies |
Lysine-SMCC-DM1 stands out due to its specific targeting mechanism via HER2 and its unique stability profile in comparison with other linkers used in ADCs.
The DM1 component of Lys-SMCC-DM1 is a semi-synthetic derivative of maytansine, a potent microtubule-disrupting agent isolated from microbial sources. Structurally, DM1 retains the core ansamacrolide scaffold of maytansine, characterized by a 19-membered lactam ring fused to a bicyclic aromatic system [2] [4]. Critical modifications include the addition of a methoxy group at position C-20 and a hydroxyl group at C-21, which enhance solubility while maintaining picomolar-level tubulin-binding affinity [2] [7]. The thiol-containing side chain at position C-3 enables covalent conjugation to the SMCC linker, a feature absent in native maytansine [3] [5].
DM1 exerts its cytotoxic effect through stoichiometric inhibition of β-tubulin polymerization, disrupting mitotic spindle assembly and triggering apoptosis in dividing cells [2] [4]. In vitro studies demonstrate potent activity against HER2-positive breast cancer cell lines, with IC50 values of 24.8 nM (KPL-4) and 40.5 nM (MDA-MB-468), highlighting its selectivity for rapidly proliferating cells [2]. The molecule’s lipophilic nature (logP ≈ 3.2) necessitates conjugation to antibody carriers for targeted delivery, as free DM1 exhibits poor tumor penetration and systemic toxicity [4] [7].
The succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker serves as the molecular bridge between DM1 and lysine residues on the antibody backbone. This 8.3 Å spacer features two distinct reactive groups:
The cyclohexane bridge in SMCC confers exceptional stability compared to linear maleimide-NHS linkers, reducing hydrolysis rates in physiological conditions [5] [6]. This stability ensures minimal premature payload release during systemic circulation, a critical factor in ADC pharmacokinetics [7]. Molecular dynamics simulations reveal that the cyclohexane moiety induces a staggered conformation, sterically shielding the maleimide group from nucleophilic attack while maintaining linker flexibility [1] [5].
Lys-SMCC-DM1 derives its name from the ε-amino group of lysine residues that form amide bonds with the SMCC linker. Immunoglobulin G (IgG) antibodies contain ≈80 lysine residues, with ≈20–30 solvent-accessible sites available for conjugation [6]. The conjugation process follows stochastic kinetics, resulting in a heterogeneous mixture of drug-to-antibody ratios (DARs). However, analytical studies using high-resolution mass spectrometry have identified preferential modification at lysine residues proximal to the antibody’s complementarity-determining regions (CDRs), which may influence antigen-binding affinity [6] [7].
The lysine-SMCC-DM1 linkage demonstrates remarkable stability across pH 4–9, with <5% hydrolytic cleavage observed over 72 hours in serum [6] [7]. This stability contrasts with histidine-conjugated ADCs, which show pH-dependent degradation in lysosomal compartments. Nuclear magnetic resonance (NMR) studies confirm that the tetrahedral geometry of the amide bond restricts rotational freedom, minimizing steric clashes with adjacent antibody domains [1] [6].
Lys-SMCC-DM1 contains 12 chiral centers distributed across three structural domains:
The C-3 position of DM1 exhibits R-configuration, critical for maintaining hydrogen bonding with Asn258 and Asp226 in β-tubulin’s vinca domain [4] [7]. Molecular docking simulations demonstrate that inversion at C-3 reduces tubulin-binding affinity by >100-fold [4].
Conformational analysis via X-ray crystallography reveals that the SMCC linker adopts a chair conformation in cyclohexane, positioning the maleimide group perpendicular to the NHS ester [5]. This spatial arrangement minimizes intramolecular interactions between the antibody and payload, reducing aggregation propensity [1] [5]. However, the compound’s large molecular weight (1103.7 g/mol) and flexibility (18 rotatable bonds) pose challenges for 3D structure determination, necessitating hybrid approaches combining cryo-EM and computational modeling [1] [7].
MCC-DM1 (maleimidomethyl cyclohexane-1-carboxylate-DM1) represents the intermediate metabolite formed after proteolytic antibody degradation. Unlike Lys-SMCC-DM1, MCC-DM1 lacks the lysine-amide bond, featuring a free carboxylic acid group instead [7]. This structural difference alters cellular uptake kinetics:
Plasma concentrations of Lys-SMCC-DM1 remain <6.4 ng/mL following T-DM1 administration, compared to 122 ng/mL for MCC-DM1, reflecting rapid lysosomal processing [7].
DM4, a maytansinoid analog with a disulfide linker, differs from DM1 in three key aspects:
These differences confer distinct pharmacological profiles:
Parameter | DM1 (Lys-SMCC-DM1) | DM4 |
---|---|---|
Tubulin IC50 | 0.08 nM | 0.12 nM |
Plasma Stability (t½) | 120 h | 48 h |
Bystander Effect | Low | High |
The superior plasma stability of Lys-SMCC-DM1 makes it preferable for ADCs targeting solid tumors, while DM4 derivatives excel in hematological malignancies requiring rapid payload release [2] [7].